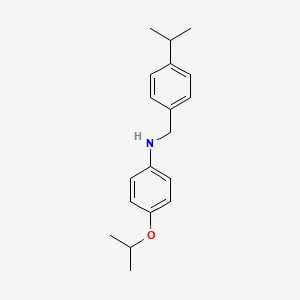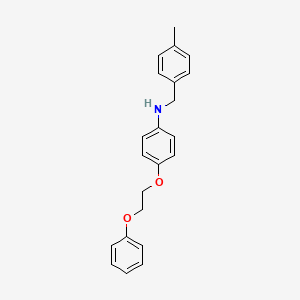
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline
Vue d'ensemble
Description
N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline, also known as DEEA, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of aniline, an organic compound that is widely used in the production of dyes and pigments. DEEA is a white solid at room temperature and has a molecular weight of 249.03 g/mol. It has a melting point of 101-102 °C and a boiling point of 147-148 °C. It is soluble in water, ethanol, and acetone.
Applications De Recherche Scientifique
Dendrimer Synthesis : A study by Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline, a related compound, in the synthesis of G-2 melamine-based dendrimers. These dendrimers demonstrated self-assembly into spherical nano-aggregates, highlighting their potential in material science and nanotechnology applications (Morar et al., 2018).
Antibacterial and Antifungal Activities : Research by Reisner and Borick (1955) on N-(2-hydroxy-5-chlorobenzylidine)-anilines, which are structurally similar to the compound , demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing antimicrobial agents (Reisner & Borick, 1955).
Electronic Material Development : Shahhosseini et al. (2016) synthesized a novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, for the development of high-conducting polymers with potential use in dye-sensitized solar cells. This study showcases the utility of aniline derivatives in advanced electronic material applications (Shahhosseini et al., 2016).
Liquid Crystal Research : Miyajima et al. (1995) investigated derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl and trifluoromethoxy derivatives, for their liquid crystalline properties. This research contributes to the understanding of liquid crystal technology, relevant in display technologies (Miyajima et al., 1995).
Spectroscopic Studies : Finazzi et al. (2003) conducted infrared spectroscopic studies on substituted N-phenoxyethylanilines, contributing valuable insights into the vibrational, geometrical, and electronic properties of these compounds. Such studies are fundamental in chemical and material science research (Finazzi et al., 2003).
Computational Modelling and Antioxidant Activities : A study by Demehin (2021) on substituted N-(methoxysalicylidene) anilines used computational modelling to explore their structure and antioxidant activities, demonstrating potential applications in the development of antioxidant agents (Demehin, 2021).
Theoretical Investigations of Optical Properties : Research by Islam et al. (2018) focused on the non-linear optical properties of N-(3,5-dichlorobenzylidene)aniline derivatives, indicating their significance in optical technologies and materials science (Islam et al., 2018).
Propriétés
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-2-21-7-8-22-17-5-3-16(4-6-17)20-12-13-9-14(18)11-15(19)10-13/h3-6,9-11,20H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLFVGYCCBFSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)
![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)


![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline](/img/structure/B1385571.png)
![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)

![N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385575.png)
![3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385576.png)
![4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385577.png)
![2-(Benzyloxy)-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385580.png)
![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)
